molecular formula C23H23N3O2S B2979333 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955726-58-6

2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2979333
CAS No.: 955726-58-6
M. Wt: 405.52
InChI Key: QBFATMQWUJPYRF-UHFFFAOYSA-N
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Description

2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic organic compound supplied for research purposes. This chemical features a benzamido-thiazole core, a structure motif present in several classes of biologically active molecules. Compounds with this core have been investigated as potent and selective enzyme inhibitors. For instance, structurally related 2-benzamido-thiazole derivatives have been identified as highly specific inhibitors of Casein Kinase 1 delta/epsilon (CK1δ/ε), which are kinases implicated in cell proliferation and circadian rhythm regulation . Furthermore, similar scaffolds are found in molecules studied as xanthine oxidase inhibitors, which is a target for managing conditions like gout and hyperuricemia . The presence of the dihydro-cyclopenta-thiazole ring system in this particular molecule suggests potential for unique binding characteristics and pharmacological profiling. This product is intended for use in early-stage drug discovery and chemical biology research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-benzamido-N-(4-propan-2-ylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-14(2)15-8-10-17(11-9-15)24-22(28)18-12-13-19-20(18)25-23(29-19)26-21(27)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFATMQWUJPYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s 4-isopropylphenyl group increases its molecular weight (434.5) compared to pyridin-4-ylmethyl analogs (378.4–392.5) .
  • The benzo[d][1,3]dioxole substituent in contributes to the highest molecular weight (439.5) due to its fused aromatic system .

Electronic and Steric Modifications: Pyridinyl vs. Benzamido Modifications: 4-Methylbenzamido () may enhance metabolic stability compared to unsubstituted benzamido (target), while benzo[d][1,3]dioxole () could alter π-π stacking interactions .

Biological Activity

The compound 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS No. 955726-58-6) is a synthetic derivative characterized by its unique structural features, including a cyclopentathiazole core. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the field of neuropharmacology and as a therapeutic agent against various diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O1S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological effects, including:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in synaptic clefts, and its inhibition is a target for Alzheimer's disease treatment. Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, similar to other thiazole derivatives .
  • Anticancer Potential : Certain analogs of cyclopentathiazoles have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound might also possess similar activities .

Acetylcholinesterase Inhibition

A study focused on the synthesis and biological evaluation of thiazole derivatives reported that compounds structurally related to the target compound exhibited significant AChE inhibition. For instance, one derivative showed an IC50 value of 2.7 µM, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

Anticancer Activity

In vitro studies have been conducted on various cyclopentathiazole derivatives, revealing their ability to inhibit cancer cell growth. A notable study indicated that compounds with a cyclopentathiazole moiety could induce apoptosis in breast cancer cells through mitochondrial pathways . The following table summarizes some key findings from these studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Induces apoptosis
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
Target CompoundVariousTBDTBD

Antimicrobial Properties

Research into similar thiazole compounds has indicated that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a related thiazole derivative was found to inhibit Staphylococcus aureus with an MIC value of 32 µg/mL. Further studies are warranted to evaluate the antimicrobial efficacy of the target compound .

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